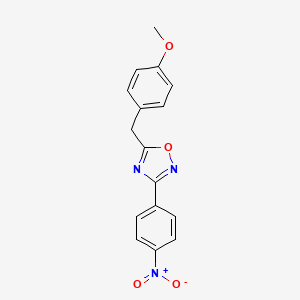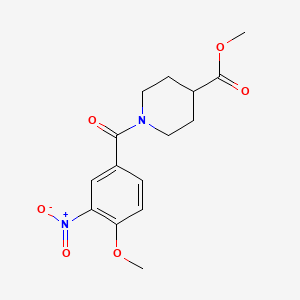![molecular formula C17H17NO3 B5748458 3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)
3-[(4-phenylbutanoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that is commonly known as fenbufen. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is used to treat pain, inflammation, and fever. Fenbufen is synthesized by a complex chemical process and has been extensively researched for its scientific applications.
作用機序
Fenbufen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain perception, and fever. By inhibiting COX, fenbufen reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Fenbufen has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Fenbufen also inhibits platelet aggregation, which can reduce the risk of blood clots. It has also been shown to reduce lipid peroxidation, which is a marker of oxidative stress.
実験室実験の利点と制限
Fenbufen has several advantages and limitations for lab experiments. It is a potent anti-inflammatory agent that can be used to study the inflammatory response. Fenbufen can also be used to study the effects of COX inhibition on prostaglandin production. However, fenbufen has some limitations. It can be toxic at high doses and can cause gastrointestinal side effects.
将来の方向性
There are several future directions for research on fenbufen. One area of research is the development of new analogs of fenbufen that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of fenbufen on cancer cells. Fenbufen has been shown to have anti-cancer effects in vitro, and further research is needed to determine its potential as an anti-cancer agent. Additionally, fenbufen has been studied for its effects on Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition.
Conclusion
In conclusion, fenbufen is a chemical compound that has been extensively researched for its scientific applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Fenbufen works by inhibiting the enzyme cyclooxygenase, which reduces the production of prostaglandins. Fenbufen has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
Fenbufen is synthesized by the condensation of 4-phenylbutyric acid with anthranilic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and crystallized to obtain pure fenbufen. The synthesis of fenbufen is a complex chemical process that requires skilled chemists and specialized equipment.
科学的研究の応用
Fenbufen has been extensively researched for its scientific applications. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. Fenbufen has been shown to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been studied for its effects on platelet aggregation, lipid metabolism, and oxidative stress.
特性
IUPAC Name |
3-(4-phenylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(11-4-8-13-6-2-1-3-7-13)18-15-10-5-9-14(12-15)17(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSTYZNTDOOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)



![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)


![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)
